![molecular formula C20H21N7O B11008059 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11008059.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.
Tetrazole Formation: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and tetrazole derivatives.
Scientific Research Applications
Structural Overview
This compound features a unique structural configuration comprising:
- Benzimidazole core : Known for its biological activity.
- Tetrazole ring : Associated with various pharmacological properties.
- Benzamide linkage : Enhances the compound's reactivity and interaction with biological targets.
The molecular formula is C19H19N7O, with a molecular weight of 361.4 g/mol, indicating its potential for diverse biological interactions.
Anticancer Activity
Research indicates that compounds with benzimidazole and tetrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structural similarity to known anticancer agents suggests it may possess comparable efficacy against various cancer cell lines .
Antimicrobial Properties
The presence of the benzimidazole core has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds in this class have demonstrated effectiveness in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .
Case Studies and Experimental Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. The tetrazole ring enhances the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid
- 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that integrates benzimidazole and tetrazole moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N4O, with a molecular weight of 388.5 g/mol. The structural features contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H28N4O |
Molecular Weight | 388.5 g/mol |
IUPAC Name | N-[(1-methylbenzimidazol-2-yl)methyl]-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI Key | SZRVFSRTFBGQMQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The benzimidazole and tetrazole rings can engage in hydrogen bonding and π–π stacking interactions with target proteins, potentially modulating their activity.
Enzyme Inhibition
Research indicates that compounds containing benzimidazole and tetrazole structures exhibit significant enzyme inhibition properties. For instance, derivatives have been studied for their ability to inhibit human recombinant casein kinase 2alpha (rhCK2a), which is crucial in various cellular processes including cell proliferation and survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds similar to this compound have shown efficacy against various cancer cell lines, including HepG2 (liver carcinoma) and MCF7 (breast adenocarcinoma) cells. The cytotoxic effects were evaluated using the MTT assay, revealing significant reductions in cell viability at specific concentrations .
Antimicrobial Activity
The incorporation of the tetrazole moiety has been linked to enhanced antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans .
Study on Antitumor Activity
In a study investigating the antitumor effects of newly synthesized benzimidazole derivatives, it was found that certain compounds exhibited high potential to inhibit cell proliferation in various cancer lines. Notably, compounds with a 1-methylbenzimidazole structure showed improved biological action compared to their non-substituted analogs .
Cytotoxicity Evaluation
A detailed cytotoxicity evaluation of benzimidazole derivatives indicated that structural variations significantly influenced their effectiveness against cancer cells. For example, certain 1,5-disubstituted tetrazoles exhibited higher cytotoxicity than their 2,5-disubstituted counterparts at equivalent concentrations .
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-13(2)27-24-19(23-25-27)14-8-10-15(11-9-14)20(28)21-12-18-22-16-6-4-5-7-17(16)26(18)3/h4-11,13H,12H2,1-3H3,(H,21,28) |
InChI Key |
CVBZDSBBXHVOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.